molecular formula C14H26O B078126 2,4-Di-tert-butylcyclohexanone CAS No. 13019-04-0

2,4-Di-tert-butylcyclohexanone

Cat. No.: B078126
CAS No.: 13019-04-0
M. Wt: 210.36 g/mol
InChI Key: NYOHMJCUHOBGBN-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylcyclohexanone is an organic compound with the molecular formula C14H26O. It is a derivative of cyclohexanone, where two tert-butyl groups are substituted at the 2 and 4 positions of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylcyclohexanone typically involves the alkylation of cyclohexanone with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:

Cyclohexanone+2tert-butyl chlorideNaH or KOtBuThis compound\text{Cyclohexanone} + 2 \text{tert-butyl chloride} \xrightarrow{\text{NaH or KOtBu}} \text{this compound} Cyclohexanone+2tert-butyl chlorideNaH or KOtBu​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like palladium on carbon can also enhance the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogens can lead to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Halogens (Cl2, Br2), strong bases (NaOH, KOH)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated cyclohexanones

Scientific Research Applications

2,4-Di-tert-butylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-tert-butylcyclohexanone
  • 4-tert-butylcyclohexanone
  • 2,4-Di-tert-butylphenol

Comparison: 2,4-Di-tert-butylcyclohexanone is unique due to the presence of two tert-butyl groups, which impart steric hindrance and influence its reactivity and stability. Compared to its analogs, it exhibits different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2,4-ditert-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOHMJCUHOBGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864347
Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
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Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13019-04-0
Record name 2,4-Bis(1,1-dimethylethyl)cyclohexanone
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Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
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Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
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Record name 2,4-di-tert-butylcyclohexanone
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Record name 13019-04-0
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Synthesis routes and methods I

Procedure details

410.0 g of 2,4-di-tert-butylphenol are hydrogenated in 820 ml of ethanol under 40 bar at 60° C. using 20 g of rhodium on carbon (5%) for 21 hours. To complete the reaction, the pressure is raised to 120 bar, a further 10 g of rhodium on carbon (5%) are added, and the hydrogenation is continued at 100° C. for 17 hours. The catalyst is filtered off, the solvent is distilled off under reduced pressure, and the residue is distilled off under high vacuum to leave 380.43 g (91% of theory) of 2,4-di-tert-butylcyclohexanone (mixed isomers) as a colourless liquid. Boiling point: 79-86° C./0.22 mbar.
Quantity
410 g
Type
reactant
Reaction Step One
Quantity
820 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

300 g of 2,4-di-tert-butylphenol and 3.0 g of 5% palladium-carbon catalyst were introduced into a 500 ml autoclave and stirred therein at a reaction temperature of 180° C. under a hydrogen pressure of 20 kg/cm2. After approximately ten hours, the absorption of the theoretical amount (2.9 moles) of hydrogen was confirmed. Then the reaction mixture was cooled to room temperature and the catalyst was filtered off. 218 g of the crude 2,4-di-tert-butylcyclohexanone thus obtained was distilled under reduced pressure in a Helipack packing column of a number of theoretical plates of 5 to give 245 g of a colorless and transparent 2,4-di-tert-butylcyclohexanone (I) fraction (b.p.: 93° to 94° C./3 mm Hg). It was confirmed by gas chromatography that this product was a mixture of cisisomer (I-A) and trans-isomer (I-B) at a ratio of 83:17. The physical properties of this product were as follows:
Quantity
300 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
2.9 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

200 g (0.944 mole) of the 2,4-di-tert-butylcyclohexanol as prepared in Synthetic Example 2 and 2.0 g of a copper/chromium catalyst were introduced into a 500 ml four-necked flask and vigorously stirred therein at a temperature of 215° to 220° C. under a reduced pressure of 200 to 300 mmHg. This dehydrogenation procedure was carried out for 15 hours. After completion of the reaction, the heating and stirring were ceased and the reaction mixture was cooled to room temperature. Then the catalyst was filtered off. Thus 194 g of crude 2,4-di-tert-butylcyclohexanone having a cis/trans ratio of 81/19 was obtained. This product was rectified under reduced pressure in a Helipack packing column of a number of theoretical plates of 5 to give 158 g of 2,4-di-tert-butylcyclohexanone (b.p.: 93° to 94° C./3 mm Hg). This product had a cis/trans ratio of 85/15.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

200 g (0.944 mole) of the 2,4-di-tert-butylcyclohexanol as prepared in Synthetic Example 2 and 2 l of acetone were introduced into a 3 l reactor. Then 320 g of a Jones reagent was added dropwise thereto under ice-cooling at 5° C. over 1.5 hour. After completion of the reaction, isopropyl alcohol was added to the reaction mixture until the brown color of the excessive reagent disappeared. Then the reaction mixture was allowed to stand. After separating the acetone reaction solution, the acetone solution was neutralized with sodium carbonate. Then the solution was filtered and the acetone was distilled off under reduced pressure to give 199 g of crude 2,4 di-tert butylcyclohexanone. This product had a cis/trans ratio of 92/8. It was subjected to precision distillation in a Helipack packing column of a number of theoretical plates of 5 to give 160 g of 2,4 di-tert-butyl cyclohexanone (b.p.: 93.5 to 94° C./3 mm Hg). The cis/trans ratio of this product was 94/6.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Di-tert-butylcyclohexanone
Reactant of Route 2
2,4-Di-tert-butylcyclohexanone
Reactant of Route 3
2,4-Di-tert-butylcyclohexanone
Reactant of Route 4
2,4-Di-tert-butylcyclohexanone
Reactant of Route 5
Reactant of Route 5
2,4-Di-tert-butylcyclohexanone
Reactant of Route 6
2,4-Di-tert-butylcyclohexanone

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